An In-depth Technical Guide to 2-Hydrazinobenzoic Acid Hydrochloride: Properties, Structure, and Synthetic Utility
An In-depth Technical Guide to 2-Hydrazinobenzoic Acid Hydrochloride: Properties, Structure, and Synthetic Utility
Introduction: A Versatile Building Block in Modern Chemistry
2-Hydrazinobenzoic acid hydrochloride is a bifunctional aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure, incorporating both a reactive hydrazine moiety and a versatile carboxylic acid group on a benzene ring, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic systems. This guide provides an in-depth analysis of its chemical properties, structural features, and key applications, with a focus on providing practical insights for laboratory professionals. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base, making it a preferred reagent in many synthetic protocols.
Chemical Identity and Physicochemical Properties
Proper identification and understanding of a reagent's physical properties are foundational to its effective and safe use in any research or development setting.
Nomenclature and Identifiers
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Systematic IUPAC Name : 2-hydrazinylbenzoic acid;hydrochloride
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Common Names : 2-Carboxyphenylhydrazine hydrochloride, o-Hydrazinobenzoic acid hydrochloride
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CAS Number : 52356-01-1
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Molecular Formula : C₇H₉ClN₂O₂
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InChI Key : ZGNNOFKURIXXRF-UHFFFAOYSA-N[1]
Physicochemical Data
The compound's physical properties dictate its handling, storage, and reaction conditions. It typically presents as a white to off-white or light yellow crystalline powder.
| Property | Value | Source(s) |
| Physical State | Solid, Crystalline Powder | [1] |
| Melting Point | 185 °C (with decomposition) | [5][6] |
| Solubility | Soluble in water | |
| Storage Temperature | 2-8°C, in a dry, well-ventilated place | [5][6][7] |
Expert Insight: The decomposition at its melting point is a critical parameter. When using this reagent in reactions at elevated temperatures, it is advisable to monitor for gas evolution or color changes that may indicate degradation rather than the desired reaction. Its solubility in water is due to the salt form and the polar functional groups, but it exhibits moderate solubility in polar organic solvents like ethanol.
Structural Elucidation and Spectroscopic Profile
The reactivity and utility of 2-hydrazinobenzoic acid hydrochloride are direct consequences of its molecular structure. Spectroscopic analysis provides the definitive confirmation of this structure.
Molecular Structure
The molecule consists of a benzene ring substituted at the 1- and 2-positions with a carboxylic acid group and a hydrazinium group (-NHNH₃⁺), respectively. The positive charge is localized on the hydrazine moiety, forming an ionic bond with the chloride anion.
Spectroscopic Data Interpretation
While specific spectra can vary slightly based on the solvent and instrument, the following represents a typical interpretation of its key spectroscopic features.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the exchangeable protons of the hydrazinium and carboxylic acid groups. The ortho-substitution pattern leads to a complex splitting pattern for the aromatic protons.
¹³C NMR Spectroscopy: The carbon spectrum shows seven distinct signals, corresponding to the six aromatic carbons and the single carboxyl carbon.
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Carbonyl Carbon (C=O): Typically observed far downfield, around ~168 ppm , due to the deshielding effect of the two oxygen atoms.[1]
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Aromatic Carbons: Appear in the range of ~115-157 ppm . The carbon attached to the hydrazine group (C2) and the carbon bearing the carboxylic acid (C1) are the most deshielded among the ring carbons due to the electron-withdrawing nature of the substituents.[1]
Infrared (IR) Spectroscopy: The IR spectrum is highly informative for identifying the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300–2500 (broad) | O-H Stretch | Carboxylic Acid |
| ~3200-3000 | N-H Stretch | Hydrazinium ion (-NHNH₃⁺) |
| 3100–3000 | C-H Stretch | Aromatic Ring |
| ~1700-1680 | C=O Stretch | Carboxylic Acid |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
Expert Insight: In the IR spectrum, the broad O-H stretch from the carboxylic acid often overlaps with the N-H stretching bands of the hydrazinium group. The carbonyl (C=O) stretch is a strong, sharp, and highly diagnostic peak.
Synthesis and Purification
Understanding the synthesis of a reagent provides context for potential impurities and informs handling procedures. The most reliable and well-documented method for preparing 2-hydrazinobenzoic acid hydrochloride is via the diazotization of anthranilic acid (2-aminobenzoic acid), followed by reduction.
Standard Synthetic Protocol
The following protocol is adapted from the trusted Organic Syntheses collection, which represents a rigorously vetted and reproducible procedure.[2]
Step-by-Step Methodology:
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Diazotization: Anthranilic acid is suspended in a mixture of water and concentrated hydrochloric acid and cooled to 0 °C in an ice-salt bath. A solution of sodium nitrite in water is added slowly, ensuring the temperature does not exceed 3-5 °C.[2] This reaction converts the primary amino group into a diazonium salt. The causality here is critical: the low temperature is essential to prevent the highly unstable diazonium salt from decomposing.
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Reduction: The cold diazonium salt solution is then added to a freshly prepared, chilled solution of sulfurous acid (sulfur dioxide dissolved in water).[2] This step reduces the diazonium group (-N₂⁺) to the hydrazine group (-NHNH₂). Alternative reducing agents like stannous chloride (SnCl₂) can also be used.
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Isolation: After the reduction is complete, the reaction mixture is allowed to stand at room temperature. Concentrated hydrochloric acid is then added to precipitate the product as its hydrochloride salt.[2] The product is collected by filtration, washed with cold dilute HCl, and dried.
Trustworthiness and Validation: This protocol is self-validating as the progress of the diazotization can be monitored using starch-iodide paper to test for excess nitrous acid, ensuring the reaction has gone to completion before proceeding to the reduction step.[2]
Reactivity and Key Synthetic Applications
The true value of 2-hydrazinobenzoic acid hydrochloride lies in its utility as a synthetic intermediate. Its bifunctional nature allows for a range of transformations, most notably intramolecular cyclizations to form heterocyclic scaffolds.
Intramolecular Cyclization to Indazolone
A primary application is its conversion to 3-indazolone (1,2-dihydro-3H-indazol-3-one). This reaction is a classic example of an acid-catalyzed intramolecular nucleophilic acyl substitution.
Reaction Protocol: 2-Hydrazinobenzoic acid hydrochloride is refluxed in a dilute aqueous solution of hydrochloric acid for approximately 30 minutes.[2] During this process, the terminal nitrogen of the hydrazine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid.
Proposed Reaction Mechanism:
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Protonation: Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon.
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Nucleophilic Attack: The terminal, more nucleophilic nitrogen atom of the hydrazine side-chain attacks the activated carbonyl carbon.
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Tetrahedral Intermediate: A tetrahedral intermediate is formed.
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Proton Transfer & Dehydration: A series of proton transfers occurs, leading to the formation of a good leaving group (water). The elimination of a water molecule results in the cyclized product.
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Tautomerization: The initial product tautomerizes to the more stable 3-indazolone.
Precursor to Indazole-Containing Pharmaceuticals
The indazole scaffold, readily accessible from this starting material, is a "privileged structure" in medicinal chemistry. It is found in numerous compounds investigated for a range of therapeutic activities. While many syntheses start with pre-formed indazoles, the fundamental role of precursors like 2-hydrazinobenzoic acid is crucial. For instance, the core indazole structure is central to the mechanism of action of several kinase inhibitors used in oncology. Pazopanib, a multi-targeted tyrosine kinase inhibitor, features a substituted indazole core.[3] While many modern synthetic routes to Pazopanib may start from different precursors for efficiency, the fundamental chemistry highlights the importance of the indazole ring system derived from such foundational building blocks.[3][8][9]
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount. 2-Hydrazinobenzoic acid hydrochloride is classified as a hazardous substance.
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Hazard Classification : Irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
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Handling Precautions : Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.
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Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.
Expert Insight: Hydrazine derivatives as a class are often treated with caution due to potential toxicity. Although this compound is not currently classified as a known carcinogen, it is prudent to handle it with care to minimize exposure.
Conclusion
2-Hydrazinobenzoic acid hydrochloride is more than just a chemical on a shelf; it is an enabling tool for innovation in both academic and industrial research. Its well-defined properties, reliable synthesis, and, most importantly, its predictable reactivity make it an indispensable precursor for constructing complex heterocyclic molecules. A thorough understanding of its chemistry, from its spectroscopic signature to its mechanistic pathways, empowers researchers to utilize this versatile building block to its full potential in the development of novel pharmaceuticals and advanced materials.
References
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PubChem. (n.d.). Benzoic acid, 2-hydrazinyl-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]
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Pfannstiel, K., & Janecke, J. (1942). Indazole. Organic Syntheses, Coll. Vol. 3, p.483 (1955); Vol. 22, p.64 (1942). Retrieved from [Link]
- Kumar, A., & Aggarwal, N. (2018). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Current Organic Synthesis, 15(6), 789-803.
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New Drug Approvals. (2013). Pazopanib. Retrieved from [Link]
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ResearchGate. (n.d.). Diagram of synthesis of pazopanib hydrochloride from compound 4 or 5. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 1. 2-Hydrazinobenzoic acid. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 52356-01-1 | Product Name : 2-Hydrazinobenzoic Acid Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride.
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University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Hydrazinobenzoic acid hydrochloride. Retrieved from [Link]
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ACS Publications. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydrazinobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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SIELC Technologies. (n.d.). 2-Hydrazinobenzoic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved from [Link]
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